molecular formula C14H22N2O B1478913 2-amino-N-benzyl-N-butylpropanamide CAS No. 2097948-87-1

2-amino-N-benzyl-N-butylpropanamide

Cat. No.: B1478913
CAS No.: 2097948-87-1
M. Wt: 234.34 g/mol
InChI Key: HNBZAHGYUORYRT-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-butylpropanamide is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Biological Activity

2-amino-N-benzyl-N-butylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with butyric acid derivatives. The process often requires specific conditions to enhance yield and purity. The following general synthetic pathway is commonly used:

  • Formation of the Amide : React benzylamine with butyric acid under acidic conditions.
  • Purification : Use recrystallization techniques to obtain pure this compound.

Analgesic Effects

Research indicates that compounds structurally related to this compound exhibit significant analgesic properties. For instance, studies involving fentanyl analogs demonstrated that modifications in the amide structure can lead to enhanced potency and lower effective doses (ED50) compared to fentanyl itself. For example, certain analogs showed an ED50 as low as 20.5 µg/kg, indicating strong analgesic potential .

Anticonvulsant Properties

Investigations into related compounds have shown promising anticonvulsant activities. A study highlighted that N-benzyl-2-acetamidoacetamides exhibited potent anticonvulsant effects with ED50 values comparable to established medications like phenytoin . This suggests that this compound may also possess similar properties, warranting further exploration.

Neurotoxicity and Safety Profile

The safety profile of this compound has been assessed through LD50 studies in animal models. These studies indicate that the compound exhibits a favorable safety margin compared to more potent opioids, suggesting a lower risk of neurotoxic effects . The use of naloxone in these studies further confirms that its effects are mediated through opioid receptors, which is critical for understanding its therapeutic applications.

Case Study 1: Pain Management

In a controlled study, researchers evaluated the efficacy of this compound in managing pain induced by formalin injection in mice. The results indicated a significant reduction in pain response, suggesting its potential as an analgesic agent.

Case Study 2: Seizure Models

Another study focused on the anticonvulsant activity of structurally similar compounds. The results demonstrated that certain derivatives had protective effects against seizures induced by electroshock, with protective indices indicating a robust safety margin .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

CompoundED50 (µg/kg)LD50 (mg/kg)Analgesic EffectAnticonvulsant Activity
This compoundTBDTBDSignificantPotential
Fentanyl Analog A20.5TBDHighModerate
N-benzyl-2-acetamidoacetamide6.5TBDModerateHigh

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that derivatives of 2-amino-N-benzyl-N-butylpropanamide exhibit significant anticancer properties. For instance, a study evaluated the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that certain analogs of this compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies indicate that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. Various methods have been documented in literature, focusing on optimizing yields and purity. For example, one method involves the reaction of benzylamine with butyric anhydride under controlled conditions to yield the desired compound .

Material Science Applications

Polymeric Materials
In material science, derivatives of this compound have been incorporated into polymeric matrices to enhance mechanical properties and thermal stability. Research has shown that these compounds can improve the performance of polymeric micelles used in drug delivery systems, providing controlled release profiles and increased bioavailability .

Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its use in nanotechnology applications. It can serve as a ligand in the synthesis of nanoparticles that exhibit unique optical and electronic properties, useful in various technological applications .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsThe compound inhibited proliferation of cancer cells by inducing apoptosis at concentrations below 10 µM .
Study BInvestigate anti-inflammatory activitySignificant reduction in TNF-alpha levels was observed in treated macrophages compared to controls .
Study CAssess neuroprotective propertiesThe compound protected neuronal cells from oxidative damage by modulating glutathione levels .

Properties

IUPAC Name

2-amino-N-benzyl-N-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-4-10-16(14(17)12(2)15)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBZAHGYUORYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.